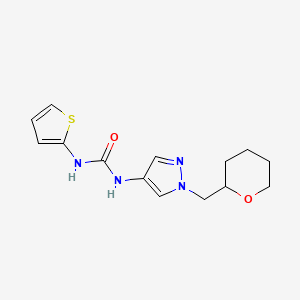

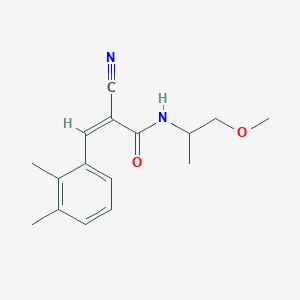

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.348. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Phase I and Pharmacokinetic Study of TZT-1027

TZT-1027 is a cytotoxic dolastatin 10 derivative that inhibits microtubule assembly through the binding to tubulins. A phase I study assessed dose-limiting toxicities (DLT), determined the maximum tolerated dose, and studied the pharmacokinetics of TZT-1027 when given intravenously to patients with advanced solid tumors. This study found that the DLT of TZT-1027 was neutropenia and infusion arm pain, recommending a dose for phase II studies. Phase II studies focusing on TZT-1027's efficacy in cancer treatment have recently started (de Jonge et al., 2005).

Scintigraphic Detection of Melanoma Metastases

Radiolabeled benzamide, including iodine-123-(S)-IBZM, a benzamide derivative, is employed for imaging neuropsychiatric disorders and has been experimentally used for melanoma imaging due to the ectodermic origin of melanocytes. This study demonstrated the efficacy of radiolabeled benzamide in detecting melanoma metastases, suggesting its potential as a diagnostic tool for melanoma (Maffioli et al., 1994).

Metabolism and Hemoglobin Adduct Formation of Acrylamide

This research evaluated the metabolism of acrylamide (AM) in humans following oral administration and compared hemoglobin adduct formation on oral and dermal administration. It found that humans metabolize AM via glycidamide to a lesser extent than rodents, providing insights into the metabolic pathways of acrylamide and its potential health implications (Fennell et al., 2005).

Combined Intoxication with Methylone and 5-MeO-MIPT

This case report suggests the emergence of substance intoxication and related mental disorders due to the combined use of psychoactive drugs, highlighting the clinical effects and challenges in diagnosing intoxications with novel psychoactive substances (Shimizu et al., 2007).

Patch Testing with the (Meth)acrylate Series

Over ten years of patch testing with 30 (meth)acrylates revealed a significant rate of allergic reactions, emphasizing the need for understanding sensitization capacities and exposure histories to these compounds in humans (Kanerva et al., 1997).

Polybrominated Diphenyl Ethers (PBDEs) in Young Humans

This study aimed to investigate exposure to polybrominated diphenyl ethers (PBDEs) in a young urban population in a developing country, finding unexpectedly high levels of PBDEs in children from an urban area, which may have significant implications for public health (Athanasiadou et al., 2007).

Propiedades

IUPAC Name |

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-6-5-7-14(13(11)3)8-15(9-17)16(19)18-12(2)10-20-4/h5-8,12H,10H2,1-4H3,(H,18,19)/b15-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMFXOGNPKARRH-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C(C#N)C(=O)NC(C)COC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)NC(C)COC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2451684.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2451685.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2451688.png)

![2-{5-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2451689.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2451692.png)

![1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2451694.png)